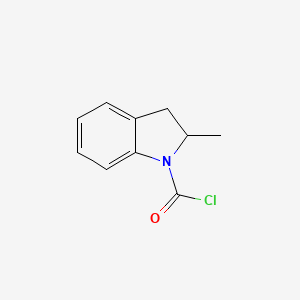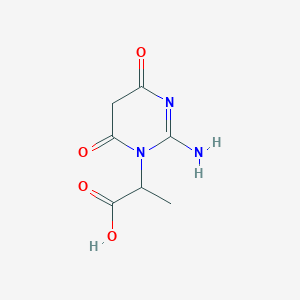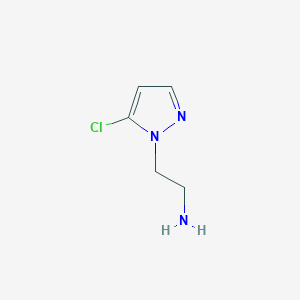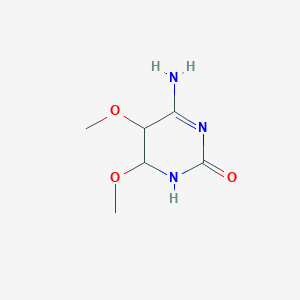
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . These methods provide access to a range of substituted pyrimidines with different functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines with different functional groups, such as amino, methoxy, and oxo groups
Wissenschaftliche Forschungsanwendungen
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are involved in key biological processes . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as antiproliferative and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one include:
4-amino-5,6-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but with a pyrrolo ring fused to the pyrimidine ring.
2-amino-4,6-dimethoxypyrimidine: This compound has similar functional groups but lacks the dihydro moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Eigenschaften
Molekularformel |
C6H11N3O3 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O3/c1-11-3-4(7)8-6(10)9-5(3)12-2/h3,5H,1-2H3,(H3,7,8,9,10) |
InChI-Schlüssel |
WBWYAYJKEMZUOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(NC(=O)N=C1N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


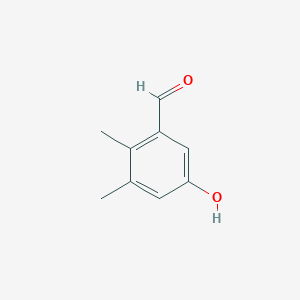
![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
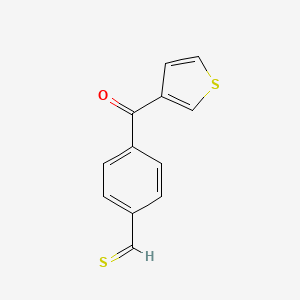
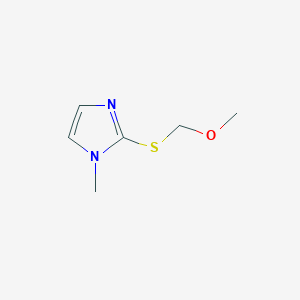
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
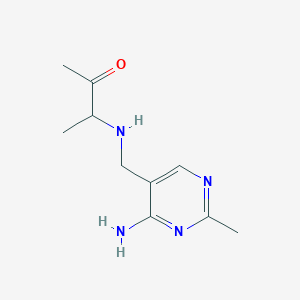
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
